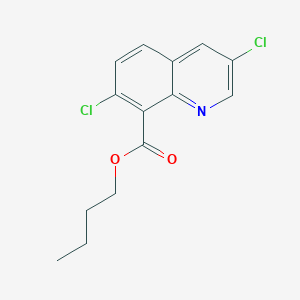

Butyl 3,7-dichloroquinoline-8-carboxylate

Description

Context within Quinoline (B57606) Chemistry and Derivatives Research

Quinoline, a heterocyclic aromatic organic compound, and its derivatives are of significant interest in medicinal and agricultural chemistry. The quinoline scaffold is a core component of various biologically active compounds. Researchers have extensively modified the quinoline ring system to develop new therapeutic agents and agrochemicals. The synthesis of new derivatives, including esters of quinoline carboxylic acids, is a common strategy to modulate the biological activity, selectivity, and physicochemical properties of the parent compound.

Rationale for Academic Investigation of Butyl 3,7-dichloroquinoline-8-carboxylate

The academic investigation into this compound stems from the established biological activity of its parent compound, quinclorac (B55369). chemeo.comfao.orgwikipedia.org Quinclorac is a well-known herbicide, and the synthesis of its ester derivatives is a logical step in the exploration of new, potentially improved, agrochemicals. awsjournal.org The esterification of a carboxylic acid can alter its properties, such as solubility, permeability, and mode of action, which can lead to enhanced efficacy or a different spectrum of activity. The butyl group, in particular, increases the lipophilicity of the molecule compared to the parent acid or its methyl and ethyl esters, which could influence its interaction with biological membranes and its environmental fate.

Overview of Research on 3,7-Dichloroquinoline-8-carboxylic Acid (Quinclorac) and its Relevance to Ester Derivatives

Quinclorac, or 3,7-dichloroquinoline-8-carboxylic acid, is a selective herbicide primarily used for controlling weeds in rice and other crops. chemeo.comnih.govchemicalbook.com It functions as a synthetic auxin, a class of plant growth regulators. fao.orgwikipedia.org The mechanism of action of quinclorac is complex and has been the subject of considerable research. awsjournal.org

The study of quinclorac's ester derivatives is a key area of research aimed at developing new herbicides. For instance, the methyl and ethyl esters of quinclorac have been synthesized and studied. tandfonline.comnih.govresearchgate.net Research on ethyl 3,7-dichloroquinoline-8-carboxylate has provided insights into its crystal structure and how the esterification affects the molecular arrangement. nih.govresearchgate.net This body of research on quinclorac and its other esters provides a crucial foundation for investigating this compound. The established synthetic routes and analytical methods for similar compounds can be adapted for the study of the butyl ester. nih.gov

Research Objectives and Scope for this compound Studies

Currently, there is a noticeable lack of extensive, publicly available research specifically focused on this compound. Therefore, future research objectives would logically include:

Synthesis and Characterization: Developing and optimizing a synthetic route for this compound, likely through the esterification of 3,7-dichloroquinoline-8-carboxylic acid with butanol. This would be followed by comprehensive characterization using modern analytical techniques such as NMR, IR, and mass spectrometry.

Physicochemical Properties: Determining the key physicochemical properties of the butyl ester, including its melting point, boiling point, solubility in various solvents, and partition coefficient. This data is essential for understanding its behavior in biological and environmental systems.

Biological Activity Screening: Evaluating the herbicidal activity of this compound against a range of weed species to determine its potency and selectivity compared to quinclorac and its other ester derivatives.

Structure-Activity Relationship (SAR) Studies: Contributing to the broader understanding of how the alkyl chain length of the ester group influences the biological activity of quinclorac derivatives.

The scope of these studies would be to fill the current knowledge gap regarding this specific chemical compound and to explore its potential as a novel agrochemical.

Detailed Research Findings

While direct research on this compound is limited, we can infer some of its potential properties based on the extensive data available for its parent compound, quinclorac, and related esters.

Physicochemical Properties of 3,7-Dichloroquinoline-8-carboxylic Acid (Quinclorac)

| Property | Value | Source |

| Molecular Formula | C₁₀H₅Cl₂NO₂ | wikipedia.orgnih.gov |

| Molecular Weight | 242.05 g/mol | nih.gov |

| Appearance | White to light beige crystalline solid | nih.gov |

| Melting Point | 274 °C | nih.gov |

| pKa | 4.34 | nih.gov |

Interactive Data Table: Comparison of Quinclorac and its Ethyl Ester

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| 3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) | C₁₀H₅Cl₂NO₂ | 242.05 | A selective herbicide with auxin-like activity. chemeo.comfao.orgwikipedia.org |

| Ethyl 3,7-dichloroquinoline-8-carboxylate | C₁₂H₉Cl₂NO₂ | 270.11 | Synthesized via esterification of quinclorac; crystal structure has been determined. nih.govresearchgate.net |

Structure

3D Structure

Properties

CAS No. |

381686-74-4 |

|---|---|

Molecular Formula |

C14H13Cl2NO2 |

Molecular Weight |

298.2 g/mol |

IUPAC Name |

butyl 3,7-dichloroquinoline-8-carboxylate |

InChI |

InChI=1S/C14H13Cl2NO2/c1-2-3-6-19-14(18)12-11(16)5-4-9-7-10(15)8-17-13(9)12/h4-5,7-8H,2-3,6H2,1H3 |

InChI Key |

NYAZOYGALCLHAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Butyl 3,7 Dichloroquinoline 8 Carboxylate

Established Routes for Quinoline-8-carboxylate Core Synthesis

The formation of the foundational 3,7-dichloroquinoline-8-carboxylic acid, also known as quinclorac (B55369), is a critical first step. nih.govresearchgate.netnih.govwikipedia.orgnih.gov This can be achieved through several classic organic reactions that have been adapted for this specific scaffold.

The Gould-Jacobs reaction provides a powerful method for synthesizing quinolines. wikipedia.orgablelab.euiipseries.org This process typically involves the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester. wikipedia.org A subsequent cyclization reaction, often at high temperatures, leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This intermediate can then be further manipulated to introduce the desired substituents. For the synthesis of the 3,7-dichloroquinoline-8-carboxylate core, a suitably substituted aniline would be the starting material. The reaction proceeds through the formation of an anilidomethylenemalonic ester, followed by a 6-electron cyclization to form the quinoline (B57606) ring. wikipedia.org Saponification and decarboxylation are subsequent steps to yield the quinoline carboxylic acid. wikipedia.org

Similarly, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. wikipedia.orgjptcp.comsynarchive.comresearchgate.netquimicaorganica.org This reaction is characterized by the initial formation of a Schiff base, followed by an electrocyclic ring-closing reaction. wikipedia.org The choice between kinetic and thermodynamic control can influence the final product, yielding either a 4-quinolone or a 2-quinolone. quimicaorganica.org For the specific target molecule, a substituted aniline would be reacted with a β-ketoester under conditions that favor the formation of the desired quinoline core.

A general comparison of these classic quinoline syntheses is presented below:

| Reaction | Starting Materials | Key Intermediate | Initial Product |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonic ester | Anilidomethylenemalonic ester | 4-hydroxy-3-carboalkoxyquinoline |

| Conrad-Limpach | Aniline, β-ketoester | Schiff base | 4-hydroxyquinoline |

Nucleophilic aromatic substitution (SNAr) offers a versatile approach to functionalize pre-existing dichloroquinoline rings. mdpi.commasterorganicchemistry.comnih.govlibretexts.org In this type of reaction, a nucleophile replaces a leaving group, typically a halogen, on an electron-deficient aromatic ring. masterorganicchemistry.com The presence of electron-withdrawing groups on the quinoline ring enhances its reactivity towards nucleophilic attack. masterorganicchemistry.comlibretexts.org For the synthesis of Butyl 3,7-dichloroquinoline-8-carboxylate, a dichloroquinoline precursor could be subjected to a nucleophilic attack to introduce the carboxylate group or a precursor to it. The regioselectivity of the substitution is a critical factor, influenced by the position of activating groups and the nature of the nucleophile. mdpi.com For instance, in related quinazoline (B50416) systems, the chlorine atom at the 4-position is often selectively replaced. mdpi.com The synthesis of a related compound, N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, from 4,7-dichloroquinoline (B193633) demonstrates the utility of SNAr in functionalizing the quinoline core. mdpi.com

Esterification Approaches for this compound

Once the 3,7-dichloroquinoline-8-carboxylic acid core is obtained, the final step is the esterification to form the butyl ester. nih.gov

Direct esterification, often catalyzed by an acid, is a common method for converting carboxylic acids and alcohols into esters. youtube.com In the context of this compound, this would involve reacting 3,7-dichloroquinoline-8-carboxylic acid with butanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is an equilibrium process, and often requires the removal of water to drive it to completion. youtube.com

To facilitate the esterification, the carboxylic acid can be "activated" to make it a better electrophile. youtube.com This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. For example, 3,7-dichloroquinoline-8-carboxylic acid can be treated with a reagent like thionyl chloride to form 3,7-dichloroquinoline-8-carbonyl chloride. bohrium.com This highly reactive acyl chloride can then readily react with butanol to form the desired butyl ester. Another method involves the use of coupling agents that activate the carboxylic acid in situ, facilitating its reaction with the alcohol.

A study on the synthesis of ethyl 3,7-dichloroquinoline-8-carboxylate utilized triethyl phosphite (B83602) for the esterification of 3,7-dichloroquinoline-8-carboxylic acid. nih.govresearchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ronih.govacs.orgnih.govresearchgate.net Microwave irradiation can be effectively applied to both the synthesis of the quinoline core and the final esterification step. lew.ronih.govacs.orgnih.gov The use of microwave heating in the Gould-Jacobs reaction has been shown to improve yields and reduce reaction times significantly. ablelab.eu Similarly, microwave-assisted esterification can provide a rapid and efficient means of producing this compound from its corresponding carboxylic acid and butanol. The benefits of microwave assistance in quinoline synthesis are highlighted by the substantial reduction in reaction times and improved yields. nih.gov

| Method | Conventional Heating Time | Microwave Heating Time | Yield (Conventional) | Yield (Microwave) |

| Friedlander Reaction nih.gov | 7–9 h | 4–7 min | - | Higher |

| N-oxide Synthesis lew.ro | 9–11 h | 30–40 min | 38–67% | 57–84% |

| 2-acetoxyquinoline Synthesis lew.ro | 4 h | 15–35 min | 40–80% | 60–100% |

Green Chemistry Considerations in Synthesis Development

The principles of green chemistry are essential for developing sustainable synthetic routes, aiming to minimize waste and reduce environmental impact. gcande.org The synthesis of this compound presents several opportunities for green chemistry innovations, particularly in the synthesis of its precursor, 3,7-dichloroquinoline-8-carboxylic acid.

The traditional synthesis of the precursor acid often involves harsh reagents such as chlorine gas for chlorination and concentrated nitric and sulfuric acids for oxidation. google.com These processes can generate significant hazardous waste, contributing to a high Environmental Factor (E-Factor), which measures the ratio of waste generated per kilogram of product. gcande.org

For the final esterification step, classic Fischer esterification using butanol requires an excess of the alcohol and produces water as a byproduct. The use of a Dean-Stark apparatus can effectively remove water to drive the reaction to completion, but this adds complexity and energy cost. Greener esterification methods could include using solid acid catalysts that can be easily recovered and reused, or enzymatic catalysis which operates under milder conditions.

Purification and Isolation Techniques for this compound

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and other impurities. Standard laboratory and industrial purification techniques are applicable.

Crystallization: This is a primary method for purifying solid organic compounds. Based on the purification of the analogous ethyl ester, a suitable technique for the butyl ester would be recrystallization from a mixed solvent system. The ethyl ester, for example, was purified by dissolving the crude product in a solvent mixture of acetone (B3395972) and petroleum ether (1:4 v/v), followed by slow evaporation to yield suitable single crystals for X-ray analysis. researchgate.net A similar solvent screening process would identify an optimal system for this compound, aiming for high recovery of the pure compound.

Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is a powerful tool. A stationary phase like silica (B1680970) gel would be used, and a mobile phase (eluent) would be selected based on the polarity of the compound and impurities. A gradient of non-polar to more polar solvents (e.g., a hexane/ethyl acetate (B1210297) mixture) would likely be effective in separating the non-polar butyl ester from more polar impurities like any remaining carboxylic acid precursor.

The table below outlines potential purification strategies.

Table 1: Purification and Isolation Techniques| Technique | Description | Applicability for this compound |

|---|---|---|

| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool, causing the pure compound to crystallize out. | Highly applicable. A mixed solvent system, similar to the acetone/petroleum ether used for the ethyl ester, would likely be effective. researchgate.net |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica gel) as a mobile phase flows through. | Useful for achieving high purity or separating complex mixtures. Eluent systems like hexane/ethyl acetate would be appropriate. |

| Washing/Extraction | Using immiscible solvents to selectively dissolve and remove impurities (e.g., washing with a basic solution to remove acidic precursors). | A useful preliminary purification step to remove unreacted 3,7-dichloroquinoline-8-carboxylic acid. |

Yield Optimization and Scalability Assessment

Optimizing the reaction yield and ensuring the process is scalable are critical for the efficient production of this compound.

For the final esterification step, the yield can be maximized by:

Driving Equilibrium: In a Fischer esterification, continuously removing the water byproduct using a Dean-Stark trap or desiccants shifts the equilibrium towards the product side.

Activating Agents: Using coupling agents or converting the carboxylic acid to a more reactive intermediate, such as an acid chloride, can lead to higher yields and faster reaction times, although this adds steps and cost.

Catalyst Choice: Selecting the most efficient acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or exploring modern catalysts can significantly improve the rate and completeness of the esterification.

Scalability Assessment: Transitioning a synthesis from a laboratory scale to industrial production presents several challenges.

Handling of Hazardous Materials: The synthesis of the precursor involves corrosive acids (sulfuric, nitric) and potentially chlorine gas, which require specialized equipment and stringent safety protocols for large-scale handling. google.com

Thermal Management: The oxidation and cyclization reactions can be highly exothermic. Effective heat management is crucial on a large scale to prevent runaway reactions and ensure product quality. This requires reactors with efficient cooling systems.

Process Control: Each step must be carefully monitored. On a larger scale, this involves implementing process analytical technology (PAT) to track reaction progress and ensure consistency between batches.

Waste Management: The scalability of the process is also dependent on the ability to manage the waste streams, particularly the acidic and chlorinated organic waste. The adoption of greener methods, as discussed previously, would significantly improve the scalability and economic viability of the synthesis. google.comgcande.org

The table below summarizes key factors for optimization and scalability.

Table 2: Yield Optimization and Scalability Factors| Factor | Optimization Strategy | Scalability Consideration |

|---|---|---|

| Precursor Synthesis | Use of catalysts to improve oxidation yield to >70%. google.com | Management of hazardous reagents (Cl₂, strong acids) and exothermic reactions. google.com |

| Esterification | Driving equilibrium by water removal; use of optimal catalysts or activating agents. | Choice of esterification method (e.g., batch vs. continuous flow), energy costs for water removal. |

| Purification | Selection of cost-effective solvents and crystallization methods for high recovery. | Efficiency and throughput of industrial-scale crystallization and drying equipment. |

| Green Chemistry | Adopting catalytic, oxygen-based oxidation to reduce waste. google.com | Reduced environmental compliance costs and improved process safety. gcande.org |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) |

| Ethyl 3,7-dichloroquinoline-8-carboxylate |

| m-chloro-o-toluidine |

| 2-methyl-3-chloroaniline |

| Glycerol |

| 7-chloro-8-methylquinoline |

| 3,7-dichloro-8-chloromethylquinoline |

| Nitric acid |

| Sulfuric acid |

| Butanol |

| Triethyl phosphite |

| N-hydroxyphthalimide |

| Acetone |

| Petroleum ether |

| Hexane |

| Ethyl acetate |

Advanced Spectroscopic and Structural Elucidation of Butyl 3,7 Dichloroquinoline 8 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For Butyl 3,7-dichloroquinoline-8-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule. While specific spectral data for the butyl ester is not widely published, analysis of the parent compound, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), and its ethyl ester analogue allows for a detailed prediction of the expected NMR data. nih.govnih.gov

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the dichloroquinoline ring system and the aliphatic protons of the butyl ester chain.

Aromatic Region: The quinoline (B57606) core will exhibit signals in the downfield region (typically δ 7.5-9.0 ppm). The protons at positions 2, 4, 5, and 6 will each produce a distinct signal. Their precise chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylate group. For instance, the proton at position 4 is often the most deshielded due to its proximity to the nitrogen atom.

Aliphatic Region: The butyl group will display four sets of signals:

A triplet corresponding to the methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂), expected around δ 4.0-4.5 ppm.

A multiplet for the second methylene group (-CH₂-), expected around δ 1.6-1.8 ppm.

A multiplet for the third methylene group (-CH₂-), expected around δ 1.3-1.5 ppm.

A triplet for the terminal methyl group (-CH₃), expected at the most upfield position, around δ 0.9-1.0 ppm.

| Proton Assignment (Predicted) | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Quinoline) | ~8.9 | d |

| H-4 (Quinoline) | ~9.1 | d |

| H-5 (Quinoline) | ~8.0 | d |

| H-6 (Quinoline) | ~7.8 | d |

| O-CH₂ (Butyl) | 4.0 - 4.5 | t |

| -CH₂- (Butyl, C2) | 1.6 - 1.8 | m |

| -CH₂- (Butyl, C3) | 1.3 - 1.5 | m |

| -CH₃ (Butyl) | 0.9 - 1.0 | t |

d = doublet, t = triplet, m = multiplet

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, this includes ten carbons in the quinoline ring system and four in the butyl chain.

Aromatic and Carbonyl Region: The spectrum will show ten signals for the quinoline moiety, with carbons bonded to chlorine (C-3 and C-7) exhibiting characteristic shifts. The carbonyl carbon of the ester group will appear as a distinct signal in the highly deshielded region, typically around δ 165-170 ppm. rsc.org

Aliphatic Region: The four carbons of the butyl group will be observed in the upfield region of the spectrum (δ 10-70 ppm).

| Carbon Assignment (Predicted) | Chemical Shift (δ, ppm) |

| C=O (Ester) | 165 - 170 |

| C2 (Quinoline) | ~152 |

| C3 (Quinoline) | ~128 |

| C4 (Quinoline) | ~140 |

| C4a (Quinoline) | ~148 |

| C5 (Quinoline) | ~129 |

| C6 (Quinoline) | ~127 |

| C7 (Quinoline) | ~135 |

| C8 (Quinoline) | ~125 |

| C8a (Quinoline) | ~130 |

| O-CH₂ (Butyl) | ~65 |

| -CH₂- (Butyl, C2) | ~30 |

| -CH₂- (Butyl, C3) | ~19 |

| -CH₃ (Butyl) | ~13 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the butyl group, correlations would be seen between the O-CH₂ and the adjacent CH₂, and sequentially along the chain to the terminal methyl group. In the aromatic system, it would confirm the connectivity of the protons on the quinoline rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the definitive assignment of the carbons in the butyl chain and the protonated carbons of the quinoline ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary (non-protonated) carbons. For instance, the protons of the O-CH₂ group of the butyl chain would show a correlation to the carbonyl carbon (C=O) of the ester, confirming the ester linkage. Aromatic protons would show correlations to neighboring and more distant carbons, helping to piece together the entire quinoline framework.

Infrared (IR) and Raman Vibrational Spectroscopy Investigations

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the ester group would be prominent, typically appearing in the region of 1720-1740 cm⁻¹. Vibrations associated with the C-O single bond of the ester will appear in the 1300-1100 cm⁻¹ region.

The aromatic quinoline ring will give rise to C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring and the butyl chain will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.

| Vibrational Mode (Predicted) | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium-Strong |

| C=O Ester Stretch | 1720 - 1740 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium-Strong |

| C-O Ester Stretch | 1300 - 1100 | Strong |

| C-Cl Stretch | < 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural insights from the fragmentation pattern of the molecule. For this compound (C₁₄H₁₃Cl₂NO₂), the exact molecular weight is 298.165 g/mol . nist.gov

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion peak, [M]⁺ or the protonated molecule, [M+H]⁺. The presence of two chlorine atoms would be evident from the characteristic isotopic pattern of the molecular ion peak, with relative intensities of approximately 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ ions.

The fragmentation in mass spectrometry often involves the loss of stable neutral molecules or radicals. mcmaster.ca For this compound, key fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI-MS/MS) would likely include: nih.govnih.gov

Loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or butene (CH₂=CHCH₂CH₃) via McLafferty rearrangement.

Cleavage of the ester bond, leading to the formation of a benzoyl-type cation corresponding to the dichloroquinoline-8-carbonyl moiety.

Sequential loss of CO and Cl from the quinoline ring structure.

Fragmentation of the butyl chain itself.

| Ion | m/z (Predicted) | Identity |

| [M]⁺ | 298/300/302 | Molecular Ion |

| [M-C₄H₉O]⁺ | 226/228 | Loss of butoxy radical |

| [M-C₄H₈]⁺ | 242/244 | Loss of butene |

| [C₁₀H₄Cl₂NO]⁺ | 225/227 | Dichloroquinoline-8-carbonyl cation |

X-ray Crystallography for Solid-State Molecular Structure Determination

While the crystal structure for this compound itself is not publicly available, detailed crystallographic data exists for the parent compound, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), and the closely related Ethyl 3,7-dichloroquinoline-8-carboxylate. nih.govnih.govresearchgate.net This information allows for a reliable inference of the solid-state structure.

The quinoline ring system is essentially planar. nih.govresearchgate.net The butyl ester group would be positioned at the 8-position of the quinoline core. In the solid state, the conformation of the butyl chain would be influenced by crystal packing forces. The molecules are expected to pack in a way that maximizes intermolecular interactions, such as π–π stacking between the aromatic quinoline rings of adjacent molecules. nih.govnih.gov In the case of the parent acid, O—H⋯N hydrogen bonding is a dominant feature in the crystal packing. nih.govresearchgate.net For the butyl ester, weak C—H⋯O or C—H⋯N interactions would likely play a role in stabilizing the crystal lattice.

The crystal structure of the closely related ethyl ester reveals that the ester plane is nearly perpendicular to the plane of the quinoline ring. nih.gov A similar orientation would be expected for the butyl ester.

Crystallographic Data for Analogue: Ethyl 3,7-dichloroquinoline-8-carboxylate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Molecular Weight | 270.10 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 25.4806 (3) |

| c (Å) | 7.3497 (2) |

| V (ų) | 4771.87 (15) |

| Z | 16 |

Crystallographic Data for Analogue: 3,7-Dichloroquinoline-8-carboxylic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₅Cl₂NO₂ |

| Molecular Weight | 242.05 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5002 (12) |

| b (Å) | 8.4016 (14) |

| c (Å) | 8.732 (3) |

| α (°) | 102.529 (6) |

| β (°) | 93.439 (6) |

| γ (°) | 116.479 (4) |

| V (ų) | 472.98 (17) |

| Z | 2 |

Analysis of Intermolecular Interactions

The crystal structure and molecular packing of quinoline derivatives are significantly influenced by a variety of non-covalent interactions. In the case of compounds structurally related to this compound, detailed crystallographic studies reveal the crucial roles of π-π stacking and hydrogen bonding in the formation of their supramolecular architectures. While specific crystallographic data for the butyl ester is not available, the analysis of its parent acid, 3,7-dichloroquinoline-8-carboxylic acid, and its ethyl ester, Ethyl 3,7-dichloroquinoline-8-carboxylate, provides a strong basis for understanding the intermolecular forces at play.

In the crystal structure of 3,7-dichloroquinoline-8-carboxylic acid, molecules are primarily organized through π-π stacking interactions between adjacent quinoline ring systems. nih.govresearchgate.net These interactions occur between neighboring heterocycles, resulting in the formation of stacks. nih.gov The interplanar distance between the aromatic rings has been determined to be 3.31 Å. nih.govresearchgate.netnih.gov This type of interaction involves an inversion center located midway between the aromatic rings, leading to the formation of stacks along the a-axis of the crystal lattice. nih.govresearchgate.net

Similarly, the crystal structure of Ethyl 3,7-dichloroquinoline-8-carboxylate is stabilized by aromatic π-π stacking. nih.govresearchgate.net These interactions are observed between the benzene (B151609) and pyridine (B92270) rings of neighboring molecules. nih.gov The centroid-centroid distances for these interactions have been measured at 3.716 (2) Å and 3.642 (2) Å. nih.govresearchgate.net The quinoline unit in this ethyl ester is noted to be essentially planar, with a mean deviation of only 0.007 (2) Å from the least-squares plane defined by its ten constituent atoms, which facilitates these stacking arrangements. nih.govresearchgate.net

Based on these findings, it is highly probable that this compound also exhibits significant π-π stacking interactions, driven by the planar aromatic quinoline core. The presence of the butyl chain may introduce some steric hindrance, potentially leading to slight variations in the interplanar distances and stacking geometry compared to the acid or the ethyl ester.

Hydrogen bonding also plays a critical role in the molecular assembly of these related compounds. For 3,7-dichloroquinoline-8-carboxylic acid, a distinct O—H⋯N hydrogen bond is observed. nih.govresearchgate.netnih.gov This interaction joins adjacent molecular chains, contributing to the formation of a triclinic supramolecular architecture. nih.gov

In the case of Ethyl 3,7-dichloroquinoline-8-carboxylate, which lacks the acidic proton of the carboxylic acid, weak intermolecular C—H⋯N hydrogen bonds are present. nih.govresearchgate.net These weaker interactions further stabilize the crystal structure. nih.govresearchgate.net

The following tables summarize the key intermolecular interaction data from the crystallographic studies of the parent acid and the ethyl ester, which serve as a model for understanding the interactions in this compound.

Table 1: π-π Stacking Interaction Data for Compounds Related to this compound

| Compound | Interacting Rings | Centroid-Centroid Distance (Å) |

| 3,7-dichloroquinoline-8-carboxylic acid | Neighboring heterocycles | 3.31 nih.govresearchgate.netnih.gov |

| Ethyl 3,7-dichloroquinoline-8-carboxylate | Benzene and Pyridine rings | 3.716 (2) and 3.642 (2) nih.govresearchgate.net |

Table 2: Hydrogen Bonding Interaction Data for Compounds Related to this compound

| Compound | Hydrogen Bond Type |

| 3,7-dichloroquinoline-8-carboxylic acid | O—H⋯N nih.govresearchgate.netnih.gov |

| Ethyl 3,7-dichloroquinoline-8-carboxylate | C—H⋯N nih.govresearchgate.net |

Theoretical and Computational Investigations of Butyl 3,7 Dichloroquinoline 8 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Butyl 3,7-dichloroquinoline-8-carboxylate, DFT calculations are instrumental in determining its most stable three-dimensional conformation, known as the optimized geometry. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table presents hypothetical data derived from theoretical calculations, as specific experimental data for this compound is not available.

| Parameter | Predicted Value |

| C=O Bond Length | ~1.21 Å |

| C-O (Ester) Bond Length | ~1.34 Å |

| C3-Cl Bond Length | ~1.74 Å |

| C7-Cl Bond Length | ~1.73 Å |

| Quinoline-Carboxylate Dihedral Angle | ~85-90° |

Following geometrical optimization, a vibrational frequency analysis is typically performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The predicted vibrational frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations. For this compound, characteristic vibrational modes would include the C=O stretching of the carboxylate group, C-Cl stretching, C-H stretching of the butyl chain and aromatic rings, and various vibrations of the quinoline (B57606) core. These theoretical spectra can be invaluable for interpreting experimental spectroscopic data, should the compound be synthesized and analyzed.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table presents hypothetical data. The exact positions of the peaks can be influenced by the computational method and experimental conditions.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Weak to Medium |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium to Strong |

| C=O Stretch (Ester) | ~1725 | Strong |

| C=N & C=C Stretch (Quinoline) | 1620-1450 | Medium to Strong |

| C-O Stretch (Ester) | 1300-1150 | Strong |

| C-Cl Stretch | 850-750 | Medium |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, while the LUMO is likely to be distributed over the same ring system, particularly around the carboxylate group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater potential for charge transfer within the molecule. The presence of the electron-withdrawing chlorine atoms and the carboxylate group is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline.

Table 3: Predicted Frontier Molecular Orbital Energies for this compound This table contains hypothetical values from theoretical calculations.

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.5 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability in different environments (e.g., in a vacuum or in a solvent).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov Given that the parent compound, quinclorac (B55369), is a herbicide, a hypothetical QSAR study could be designed to explore how modifications to the ester group affect this activity. nih.gov

In such a study, this compound would be one member of a series of esters (e.g., methyl, ethyl, propyl, butyl). For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Lipophilicity (logP): The butyl group would significantly increase the lipophilicity compared to the ethyl or methyl esters.

Steric parameters (e.g., Molar Refractivity, STERIMOL parameters): These describe the size and shape of the substituent.

Electronic parameters (e.g., Hammett constants, HOMO/LUMO energies): These quantify the electronic influence of the substituent.

A hypothetical QSAR equation might take the form:

log(1/C) = a(logP) - b(Steric Parameter)² + c(Electronic Parameter) + d

where C is the concentration required for a certain level of biological activity, and a, b, c, d are coefficients determined by statistical regression. This model could then be used to predict the activity of other, as-yet-unsynthesized esters and to understand the key molecular features driving the herbicidal activity.

In Silico Prediction of Reactivity and Interaction Potentials

The reactivity and interaction potential of this compound can be further elucidated using computational tools that build upon the electronic structure information from DFT. One such tool is the Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map is predicted to show:

Negative potential (red/yellow): Concentrated around the carbonyl oxygen of the ester group and the nitrogen atom of the quinoline ring. These are sites susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.

Positive potential (blue): Located around the hydrogen atoms of the quinoline ring and potentially near the electron-withdrawing chlorine atoms. These are sites for potential nucleophilic attack.

Neutral potential (green): Predominantly over the hydrocarbon portions of the molecule, including the butyl chain.

This information is vital for predicting how the molecule might orient itself when approaching a biological receptor or another molecule, as electrostatic interactions are key drivers of molecular recognition. The combination of FMO analysis and MEP maps provides a comprehensive picture of the molecule's potential reactivity and interaction profile.

Reactivity and Chemical Transformations of Butyl 3,7 Dichloroquinoline 8 Carboxylate

Hydrolytic Stability and Degradation Pathways

Detailed experimental data on the hydrolytic stability and degradation pathways of Butyl 3,7-dichloroquinoline-8-carboxylate are not available in the reviewed literature. However, general principles of ester hydrolysis can provide a theoretical framework.

Specific kinetic and mechanistic studies on the acidic hydrolysis of this compound have not been reported. In theory, under acidic conditions, the ester would undergo hydrolysis to yield 3,7-dichloroquinoline-8-carboxylic acid and butanol. The reaction mechanism would likely proceed via the AAC2 pathway, typical for most ester hydrolyses in acidic media. This involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate, and subsequent elimination of butanol. The rate of this reaction would be influenced by factors such as the concentration of the acid catalyst, temperature, and the solvent system.

Similarly, no specific data exists for the alkaline hydrolysis of this compound. Alkaline hydrolysis of esters is generally irreversible and follows the BAC2 mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to form the carboxylate salt and butanol. The kinetics are typically second-order, being first-order in both the ester and the hydroxide ion concentration. The presence of two electron-withdrawing chlorine atoms on the quinoline (B57606) ring would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of alkaline hydrolysis compared to unsubstituted quinoline-8-carboxylates.

Photolytic Degradation Mechanisms and Products

There is no specific information regarding the photolytic degradation mechanisms and products of this compound. For the related compound, quinclorac (B55369) (the carboxylic acid), photolysis in water is reported to be a slow process. However, the presence of photosensitizers can accelerate its degradation. It is plausible that the butyl ester would exhibit similar behavior, with potential degradation pathways involving cleavage of the ester bond, dechlorination, and hydroxylation of the quinoline ring upon exposure to UV light. The exact products would depend on the irradiation wavelength and the presence of other reactive species in the medium.

Thermal Decomposition Analysis

Specific thermal decomposition analysis for this compound is not documented. For the parent carboxylic acid, quinclorac, decomposition is noted to occur upon heating, emitting toxic vapors of nitrogen oxides and hydrogen chloride. nih.gov It is anticipated that the butyl ester would also decompose at elevated temperatures, likely initiating with the cleavage of the ester bond to form butene and 3,7-dichloroquinoline-8-carboxylic acid, which would then undergo further decomposition. The exact decomposition temperature and products would require experimental analysis, such as thermogravimetric analysis (TGA) coupled with mass spectrometry (MS).

Investigation of Substitution Reactions on the Quinoline Ring System

While general methodologies for nucleophilic substitution on the quinoline ring are known, specific studies on this compound are absent from the literature. The chlorine atoms at the 3 and 7 positions of the quinoline ring are potential sites for nucleophilic substitution reactions. For instance, reactions with various nucleophiles such as amines, alkoxides, or thiolates could potentially replace one or both chlorine atoms. The reactivity of these positions would be influenced by the electronic effects of the butyl carboxylate group at the 8-position. Research on similar 4-chloro-8-methylquinolin-2(1H)-one has shown that the 4-chloro group can be substituted by various nucleophiles. mdpi.com

Chemical Modifications at the Butyl Ester Moiety

Information on the chemical modifications specifically at the butyl ester moiety of this compound is not available. However, standard ester transformations could theoretically be applied. These include:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to form a different ester.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide, 3,7-dichloroquinoline-8-carboxamide.

Reduction: Reduction of the ester to the corresponding primary alcohol, (3,7-dichloroquinolin-8-yl)methanol, using a reducing agent like lithium aluminum hydride.

Grignard Reaction: Reaction with a Grignard reagent to produce a tertiary alcohol.

The feasibility and efficiency of these reactions would need to be determined experimentally.

Environmental Fate and Degradation of Butyl 3,7 Dichloroquinoline 8 Carboxylate

Persistence and Dissipation in Soil Matrices

The persistence of a herbicide in soil is a critical factor determining its potential for long-term weed control and the risk of carryover to subsequent crops. vt.eduawsjournal.org This persistence is often measured by the soil half-life (DT50), the time it takes for 50% of the applied amount to dissipate. For quinclorac (B55369), the parent acid of Butyl 3,7-dichloroquinoline-8-carboxylate, this value varies significantly depending on soil type, moisture, and temperature.

Research indicates that quinclorac is a persistent herbicide. researchgate.netekb.eg Its half-life in soil can range from as short as 18 days to over a year in some cases. bioone.orgorganolawn.com For instance, one study found the DT50 of quinclorac to be 124 days in a clay-loam soil. ekb.eg Another reported half-lives ranging from over 21 to 112 days in four different soils from the Northern Great Plains. bioone.orgcambridge.org Under aerobic conditions, reported half-lives include 168 days in a clay soil and 391 days in a loamy sand, with extrapolated half-lives in two silt loam soils reaching over 1000 days. organolawn.com

Several factors influence this variability:

Soil Moisture: Higher soil moisture generally leads to faster dissipation of quinclorac. bioone.orgcambridge.org

Temperature: Increased temperatures also accelerate the breakdown of the herbicide. cambridge.org

Organic Matter (OM): Soils with higher organic matter content tend to exhibit more rapid dissipation. The most rapid breakdown (average DT50 of <38 days) was observed in soils with over 6% OM. researchgate.netcambridge.org

Table 1: Reported Soil Half-Life (DT50) of Quinclorac

| Soil Type | Half-Life (Days) | Reference |

|---|---|---|

| General Range | 18 - 176 | bioone.org |

| Northern Great Plains Soils (4 types) | >21 - 112 | bioone.orgcambridge.org |

| Clay-Loam | 124 | ekb.eg |

| Clay Soil (Aerobic) | 168 | organolawn.com |

| Loamy Sand (Aerobic) | 391 | organolawn.com |

| Lethbridge Sandy Clay Loam | ~336 (48 weeks) | bioone.org |

| Silt Loam Soils (Aerobic, Extrapolated) | 1140 - 9125 | organolawn.com |

Microbial Degradation Pathways and Metabolite Identification in Environmental Samples

Microbial activity is a primary driver for the degradation of many herbicides in the soil. mdpi.com For quinoline-based compounds like quinclorac, biodegradation is considered an effective approach for dissipation. asm.org However, studies show that the microbial degradation of quinclorac can be slow and dependent on specific microbial populations. researchgate.net

The initial step in the environmental breakdown of this compound would be the hydrolysis of the ester bond to yield quinclorac and butanol. lumenlearning.com Subsequently, microbial action on the quinclorac molecule can proceed through several pathways. While some studies have found little evidence of significant microbial degradation of quinclorac in certain soils, others have successfully isolated bacteria capable of breaking it down. researchgate.net

Strains of Cellulosimicrobium cellulans, Stenotrophomonas maltophilia, Bordetella sp., and Alcaligenes sp. have been identified as capable of degrading quinclorac. asm.orgscientific.net The degradation process often involves several key steps, including hydroxylation, dechlorination, and decarboxylation. ekb.eg

Identified metabolites from the degradation of quinclorac suggest complex transformation pathways:

Hydroxylation: The formation of hydroxylated derivatives, such as 2-OH-514 H, is a common step. organolawn.com

Ring Cleavage: Some degradation pathways involve the opening of the pyridine (B92270) ring. nih.gov

Further Breakdown: One study using a Cellulosimicrobium cellulans strain identified two previously unreported degradation products: 3-pyridylacetic acid and 3-ethylpyridine, indicating a more complete breakdown of the quinoline (B57606) structure. asm.org

The efficiency of microbial degradation is influenced by environmental conditions. For example, the optimal temperature for degradation by Stenotrophomonas maltophilia was found to be 30°C at a neutral pH. scientific.net The concentration of quinclorac also plays a role; one study noted that the population of methanogenic bacteria, which are sensitive to the compound, declined significantly at concentrations higher than 1 µg/g of soil. nih.gov

Table 2: Identified Degradation Products and Metabolites of Quinclorac

| Metabolite/Product | Proposed Transformation Step | Reference |

|---|---|---|

| 2-OH-514 H | Hydroxylation | organolawn.com |

| Products of Decarboxylation | Removal of the carboxylic acid group | ekb.eg |

| Products of Dechlorination | Removal of chlorine atoms | ekb.eg |

| 3-pyridylacetic acid | Ring cleavage and further degradation | asm.org |

| 3-ethylpyridine | Ring cleavage and further degradation | asm.org |

Photodegradation Kinetics in Aquatic Environments

Photodegradation, the breakdown of chemicals by light, can be a significant dissipation pathway for herbicides in aquatic systems. For this compound, this process would primarily affect the quinclorac molecule following hydrolysis of the ester.

Studies on quinclorac show that it is relatively stable to direct photolysis in sterile water. organolawn.com However, its degradation is influenced by the presence of other substances and the intensity of light. In one study, after 10 hours of photolysis in ultrapure water, the concentration of quinclorac decreased by 26% and 54% under light intensities of 250 and 700 W/m², respectively. nih.gov Interestingly, in water from a paddy field, the concentration remained almost unchanged under the same conditions, suggesting that substances in natural water can inhibit direct photolysis. nih.gov

The process can be significantly accelerated by photocatalysis. With the addition of a photocatalyst like titanium dioxide (TiO2), quinclorac in ultrapure water was completely degraded in 40 minutes. nih.gov In paddy field water, the process was slower, requiring 130 minutes to achieve 98% degradation. nih.gov Another study found that quinclorac is stable to hydrolysis under neutral and acidic conditions but degrades more rapidly in alkaline solutions, with a half-life of about 6 days at a high pH. ekb.egresearchgate.net

The degradation process involves several key reactions:

Hydroxylation: The primary mechanism often involves attack by hydroxyl radicals, leading to the hydroxylation of both the pyridine and benzoic rings. nih.govindexacademicdocs.org

Ring Opening: The cleavage of the N=C bond on the pyridine ring is a key degradation step. nih.govindexacademicdocs.org

Dechlorination: The removal of chlorine atoms from the molecule also occurs. nih.gov

Table 3: Photodegradation Findings for Quinclorac

| Condition | Finding | Reference |

|---|---|---|

| Direct Photolysis (Ultrapure Water, 10h) | 26-54% degradation depending on light intensity. | nih.gov |

| Direct Photolysis (Paddy Field Water, 10h) | Almost no degradation. | nih.gov |

| TiO2 Photocatalysis (Ultrapure Water) | Complete degradation in 40 minutes. | nih.gov |

| TiO2 Photocatalysis (Paddy Field Water) | 98% degradation in 130 minutes. | nih.gov |

| Hydrolysis (Alkaline, 1.0 N NaOH) | Half-life of 5.95 days. | ekb.egresearchgate.net |

| Soil Photolysis | Relatively stable with half-lives of 122-162 days. | organolawn.com |

Adsorption, Leaching, and Mobility Characteristics in Soil Systems

The mobility of a herbicide in soil, which includes its potential to leach into groundwater, is governed by its adsorption to soil particles. awsjournal.org For this compound, its mobility will change upon hydrolysis. The ester form is more lipophilic (fat-soluble) and would likely have a stronger affinity for soil organic matter. However, upon hydrolysis to the more water-soluble quinclorac acid, mobility is expected to increase.

Studies consistently show that quinclorac is poorly sorbed to soil colloids, which leads to high mobility in the soil profile. researchgate.netorganolawn.comepa.gov This weak sorption means the compound is more available in the soil solution and has a greater potential to move downwards with water. researchgate.net

The key factors influencing the adsorption and mobility of quinclorac are:

Organic Matter (OM): Adsorption increases with higher soil organic matter content. As OM content increased from 2.7% to 5.9% in one study, the amount of quinclorac that leached decreased by 20%. bioone.org

Clay Content: Soils with higher clay content also tend to adsorb more quinclorac. organolawn.com

Soil pH: Sorption of quinclorac is somewhat dependent on pH, as it is a weak acid (pKa = 4.34). researchgate.netnih.gov In its anionic form at higher pH, it is more water-soluble and mobile.

Due to its high persistence and poor sorption, quinclorac is considered to have the potential to leach into deeper soil layers and potentially contaminate groundwater. researchgate.netorganolawn.com

Table 4: Mobility Characteristics of Quinclorac

| Soil Property | Effect on Quinclorac Mobility | Reference |

|---|---|---|

| Sorption to Soil Colloids | Poor/Weak | researchgate.netorganolawn.com |

| General Mobility Classification | Mobile to Very Mobile | organolawn.com |

| Influence of Organic Matter | Mobility decreases as organic matter increases. | researchgate.netbioone.org |

| Influence of Clay Content | Mobility decreases as clay content increases. | organolawn.com |

| Leaching Potential | Considered high due to poor sorption and persistence. | researchgate.netorganolawn.com |

Future Research Directions and Potential Applications of Butyl 3,7 Dichloroquinoline 8 Carboxylate

Development of More Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of the parent compound, 3,7-dichloroquinoline-8-carboxylic acid (quinclorac), often involves a Skraup cyclization of 2-methyl-3-chloroaniline, followed by chlorination and oxidation steps. researchgate.netnih.gov While effective, these methods can involve harsh reaction conditions and the use of hazardous reagents. Future research is poised to develop more eco-friendly and efficient synthetic routes.

One promising approach involves the use of N-hydroxyphthalimide compounds as catalysts and oxygen as the oxidant for the synthesis of 7-chloro-8-quinoline carboxylic acid, an important intermediate. google.com This method is considered a greener and more straightforward process with a high yield, making it significant for industrial-scale production. google.com Further research could adapt and optimize such catalytic systems for the direct synthesis of Butyl 3,7-dichloroquinoline-8-carboxylate, potentially through a one-pot esterification process following the oxidation.

Another avenue for exploration is the application of transition-metal-catalyzed C-H activation and annulation reactions. These modern synthetic strategies could offer more direct and atom-economical pathways to the quinoline (B57606) core, reducing the number of synthetic steps and the generation of waste. Investigating microwave-assisted synthesis could also lead to significantly reduced reaction times and improved energy efficiency.

Exploration of Novel Biological Activities and Therapeutic Potentials

While the parent compound, quinclorac (B55369), is primarily recognized as a selective herbicide that acts as a synthetic auxin, the broader family of quinoline derivatives exhibits a wide range of biological activities. nih.govwikipedia.orgguidechem.com This suggests that this compound and its analogs could possess untapped therapeutic potential.

Future research should focus on screening this compound and its derivatives for various biological activities, including:

Anticancer Activity: Quinolines are a well-established scaffold in the development of anticancer agents. Investigating the cytotoxicity of this compound against various cancer cell lines could uncover new therapeutic leads.

Antimicrobial and Antiviral Activity: The quinoline core is present in several antimicrobial and antiviral drugs. Screening against a panel of pathogenic bacteria, fungi, and viruses is a logical next step.

Enzyme Inhibition: Many drugs exert their effects by inhibiting specific enzymes. Computational docking studies followed by in vitro enzymatic assays could identify potential protein targets for this compound.

The ability of quinolinecarboxylates to chelate metal atoms opens up another dimension for therapeutic applications. researchgate.net The metal complexes of these compounds could exhibit unique biological properties worthy of investigation.

Design and Synthesis of Functionalized Analogs for Enhanced Efficacy or Specificity

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The synthesis and evaluation of functionalized analogs of this compound is a crucial area for future research.

By systematically modifying the substituents at various positions of the quinoline ring, it may be possible to:

Enhance Potency: Introduce functional groups that increase the binding affinity of the molecule to its biological target.

Improve Selectivity: Modify the structure to minimize off-target effects and increase the therapeutic index.

Modulate Physicochemical Properties: Alter lipophilicity and other properties to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

For instance, replacing one or both chlorine atoms with other halogens or with different functional groups could dramatically alter the compound's biological activity. Similarly, varying the ester group from butyl to other alkyl or aryl groups could influence its properties. A comprehensive structure-activity relationship (SAR) study would be invaluable in guiding the design of more effective and specific analogs.

Advanced Environmental Risk Assessment and Remediation Strategies

Given that the parent compound, quinclorac, is a persistent herbicide, a thorough environmental risk assessment of this compound is imperative before any large-scale application. nih.govguidechem.com While the U.S. Environmental Protection Agency has concluded that there is a reasonable certainty of no harm from aggregate exposure to quinclorac residues in specific contexts, ongoing monitoring and research are essential. federalregister.gov

Future research should focus on:

Biodegradation Pathways: Identifying microorganisms and enzymatic systems capable of degrading this compound and its potential metabolites.

Photodegradation Studies: Investigating the fate of the compound under various light conditions to understand its environmental persistence.

Ecotoxicity Testing: Assessing the potential impact on non-target organisms in aquatic and terrestrial ecosystems.

Developing effective remediation strategies for quinoline-based contaminants is another critical research area. This could involve bioremediation approaches using specialized microorganisms or phytoremediation using plants capable of accumulating or degrading the compound. Advanced oxidation processes could also be explored for the efficient removal of such compounds from contaminated water and soil. The development of resistance to quinclorac in some weed species highlights the need for integrated weed management strategies and the continuous search for new herbicides with different modes of action. nih.gov

Integration with Emerging Technologies in Chemical Biology and Environmental Science

The unique properties of the quinoline scaffold can be leveraged in conjunction with emerging technologies to open up new frontiers in chemical biology and environmental science.

Chemical Probes: Functionalized analogs of this compound could be designed as chemical probes to study biological processes. For example, attaching a fluorescent tag could allow for the visualization of the compound's localization and interaction with cellular components.

Biosensors: The metal-chelating properties of the quinoline carboxylate moiety could be exploited to develop sensitive and selective biosensors for the detection of specific metal ions in biological or environmental samples.

Controlled-Release Formulations: For potential agricultural applications, developing advanced formulations such as microencapsulation or nanoformulations could allow for the controlled release of the active ingredient, improving efficacy and reducing environmental impact.

Q & A

Basic: What are the established synthetic pathways for Butyl 3,7-dichloroquinoline-8-carboxylate, and how is its purity validated?

The compound is synthesized via esterification of 3,7-dichloroquinoline-8-carboxylic acid (quinclorac) using triethyl phosphite under reflux, followed by recrystallization from ethanol and acetone/petroleum ether mixtures . Purity is validated using X-ray crystallography to confirm molecular geometry, supplemented by spectroscopic techniques like and IR to verify functional groups. Crystallographic refinement via SHELXL ensures structural accuracy by analyzing bond lengths, angles, and thermal displacement parameters .

Basic: What crystallographic techniques are critical for resolving the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the primary method, with data collected at low temperatures (e.g., 113 K) to minimize thermal motion artifacts. The SHELX suite (SHELXL) is used for refinement, applying riding models for hydrogen atoms and analyzing intermolecular interactions like π-π stacking (3.6–3.7 Å distances) and C–H···N hydrogen bonds. The tetragonal space group and unit cell parameters () are determined to assess packing efficiency .

Advanced: How can computational chemistry predict the coordination behavior of this compound with transition metals?

Density functional theory (DFT) calculations can model the compound’s chelation potential by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution. The carboxylate and quinoline nitrogen atoms are key binding sites, forming octahedral complexes with metals like Co(II) or Ni(II), as observed in related structures. Validation involves comparing computed bond lengths and angles with experimental SC-XRD data for analogous metal complexes .

Advanced: How should researchers address contradictions in crystallographic refinement parameters?

Discrepancies in -factors or thermal displacement values may arise from disorder or twinning. Use SHELXL’s TWIN and BASF commands to model twinning, and refine anisotropic displacement parameters for non-hydrogen atoms. Cross-validate with spectroscopic data (e.g., IR or ^1 \text{H NMR) to confirm functional group integrity. For severe outliers, re-examine data collection conditions (e.g., crystal quality, temperature) .

Advanced: What strategies optimize the functionalization of this compound for structure-activity studies?

Hydrolysis of the ester group regenerates quinclorac, enabling comparative bioactivity assays. For derivatives, nucleophilic substitution at the chlorine sites (e.g., with amines or alkoxides) can introduce functional groups. Monitor reaction progress via HPLC-MS and characterize products using SC-XRD and . For coordination studies, replace the butyl ester with smaller alkyl chains to sterically modulate metal-binding affinity .

Basic: What intermolecular forces stabilize the crystal lattice of this compound?

The lattice is stabilized by:

- π-π stacking between quinoline rings (centroid distances: 3.6–3.7 Å).

- C–H···N hydrogen bonds (2.5–2.6 Å) involving the pyridine nitrogen and ethyl group hydrogens.

- van der Waals interactions between alkyl chains. These interactions are quantified using Mercury software for visualization and PLATON for validation .

Advanced: How can researchers design experiments to elucidate the herbicide mechanism of quinclorac derivatives?

Comparative bioassays (e.g., root elongation inhibition in Echinochloa crus-galli) can link structural modifications (e.g., ester vs. carboxylate groups) to activity. Molecular docking studies using auxin-binding proteins (e.g., TIR1) identify binding motifs. For mechanistic insights, employ -labeled derivatives to track translocation in plants, or use fluorescence microscopy to visualize cellular uptake .

Advanced: What analytical workflows resolve spectral overlaps in characterizing quinclorac derivatives?

For complex mixtures, employ 2D NMR techniques (e.g., HSQC) to assign overlapping signals. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular formulas. Pair with IR spectroscopy to distinguish ester (C=O at ~1700 cm) vs. carboxylic acid (broad O–H stretch ~2500–3000 cm) functionalities .

Methodological Notes

- Crystallographic Refinement : Prioritize SHELXL for small-molecule structures due to its robust handling of restraints and constraints .

- Data Contradictions : Cross-validate crystallographic and spectroscopic datasets to resolve outliers .

- Safety : While not detailed in evidence, standard handling protocols for chlorinated compounds (gloves, fume hoods) apply.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.